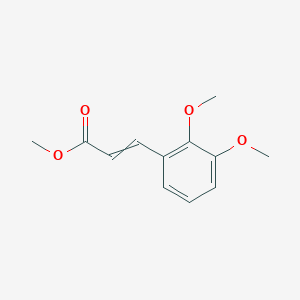
2,3-Dimethoxycinnamic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxycinnamic acid methyl ester is an organic compound derived from cinnamic acid It is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxycinnamic acid methyl ester typically involves the esterification of 2,3-Dimethoxycinnamic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,3-Dimethoxycinnamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research indicates that it may possess antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 2,3-Dimethoxycinnamic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it competes with natural signal molecules to bind to bacterial receptors, thereby disrupting the communication system . This can lead to reduced biofilm formation and virulence in bacteria.
相似化合物的比较
Similar Compounds
3,4-Dimethoxycinnamic acid: Similar structure but with different substitution pattern on the benzene ring.
Cinnamic acid: The parent compound without methoxy or ester groups.
3-Methoxycinnamic acid: Contains only one methoxy group.
Uniqueness
2,3-Dimethoxycinnamic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methoxy groups and a methyl ester functional group can enhance its solubility and interaction with biological targets compared to its analogs .
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
methyl 3-(2,3-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-8H,1-3H3 |
InChI 键 |
CIKXUIAMEYGMHP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















